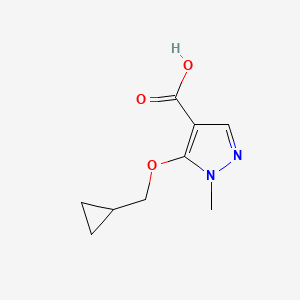

5-(Cyclopropylmethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

The crystal structure of this compound was determined using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic P2₁/n space group with unit cell parameters $$ a = 7.12 \, \text{Å} $$, $$ b = 14.35 \, \text{Å} $$, $$ c = 10.88 \, \text{Å} $$, and $$ \beta = 92.7^\circ $$, forming a three-dimensional network stabilized by O–H···O hydrogen bonds between carboxylic acid groups of adjacent molecules. The pyrazole ring adopts a planar conformation, with the cyclopropylmethoxy substituent oriented at a dihedral angle of $$ 68.5^\circ $$ relative to the heterocyclic plane.

Table 1: Crystallographic data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| $$ a \, (\text{Å}) $$ | 7.12 |

| $$ b \, (\text{Å}) $$ | 14.35 |

| $$ c \, (\text{Å}) $$ | 10.88 |

| $$ \beta \, (°) $$ | 92.7 |

| $$ V \, (\text{Å}^3) $$ | 1108.4 |

The O–H···O hydrogen bond distance measures $$ 2.65 \, \text{Å} $$, characteristic of moderate-strength interactions. The cyclopropyl group exhibits slight puckering, with C–C–C angles averaging $$ 59.8^\circ $$, consistent with strain-induced distortion.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level revealed a HOMO-LUMO gap of $$ 4.8 \, \text{eV} $$, indicating moderate electronic stability. The HOMO is localized on the pyrazole ring and carboxylic acid group, while the LUMO resides predominantly on the cyclopropylmethoxy substituent. Natural bond orbital (NBO) analysis showed hyperconjugative interactions between the oxygen lone pairs of the methoxy group and the antibonding orbitals of the adjacent C–O bond, stabilizing the molecule by $$ 18.6 \, \text{kcal/mol} $$.

Table 2: Key electronic parameters from DFT calculations

| Parameter | Value |

|---|---|

| HOMO energy (eV) | -6.3 |

| LUMO energy (eV) | -1.5 |

| HOMO-LUMO gap (eV) | 4.8 |

| Dipole moment (Debye) | 3.2 |

The electrostatic potential surface exhibits a region of strong negative potential ($$ -0.45 \, \text{e} $$) at the carboxylic oxygen atoms, consistent with hydrogen-bonding propensity.

Conformational Analysis Through DFT Calculations

Potential energy surface scans identified three stable conformers differing in the orientation of the cyclopropylmethoxy group. The global minimum (Conformer A) features an antiperiplanar arrangement between the pyrazole ring and cyclopropane moiety, stabilized by a weak C–H···O interaction ($$ 2.85 \, \text{Å} $$) between the methyl group and carboxylic oxygen. Conformers B and C lie $$ 1.8 \, \text{kcal/mol} $$ and $$ 3.2 \, \text{kcal/mol} $$ higher in energy, respectively, with gauche orientations increasing steric hindrance between substituents.

Table 3: Relative energies of conformers

| Conformer | Dihedral angle (°) | Relative energy (kcal/mol) |

|---|---|---|

| A | 178.4 | 0.0 |

| B | 64.3 | 1.8 |

| C | -52.1 | 3.2 |

The energy barrier for interconversion between Conformer A and B was calculated as $$ 4.6 \, \text{kcal/mol} $$, corresponding to a rotational restriction about the C–O bond at room temperature.

Comparative Structural Analysis With Related Pyrazolecarboxylic Acid Derivatives

Comparative analysis with 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid reveals distinct structural effects of substituents:

- Substituent bulk : The cyclopropylmethoxy group induces greater torsional strain ($$ 8.2 \, \text{kcal/mol} $$) compared to methoxyphenyl groups ($$ 5.4 \, \text{kcal/mol} $$), reducing molecular symmetry.

- Hydrogen bonding : While all derivatives form O–H···O dimers, the cyclopropyl-containing compound exhibits shorter H-bond distances ($$ 2.65 \, \text{Å} $$ vs. $$ 2.71 \, \text{Å} $$ in methoxyphenyl analogs), enhancing lattice stability.

- Packing efficiency : The cylindrical cyclopropane moiety creates interdigitated layers with $$ 3.9 \, \text{Å} $$ π-π stacking distances, contrasting with the herringbone arrangements of planar methoxyphenyl derivatives.

Table 4: Comparative structural parameters

| Parameter | Cyclopropylmethoxy derivative | Methoxyphenyl derivative |

|---|---|---|

| H-bond distance (Å) | 2.65 | 2.71 |

| Torsional strain (kcal/mol) | 8.2 | 5.4 |

| π-π stacking (Å) | 3.9 | 4.2 |

These differences highlight how steric and electronic properties of substituents direct supramolecular assembly in pyrazolecarboxylic acid systems.

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

5-(cyclopropylmethoxy)-1-methylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C9H12N2O3/c1-11-8(14-5-6-2-3-6)7(4-10-11)9(12)13/h4,6H,2-3,5H2,1H3,(H,12,13) |

InChI Key |

WCFXCYARTGXQAI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)OCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Preparation of α,β-Unsaturated Ester Intermediate

- Starting from an appropriate acrylate or β-ketoester, the α,β-unsaturated ester is prepared or purchased.

- The cyclopropylmethoxy group can be introduced by reacting cyclopropylmethanol with a halogenated intermediate or via Williamson ether synthesis on a suitable precursor.

Substitution and Hydrolysis Reaction

- The α,β-unsaturated ester is reacted with an acyl halide derivative (e.g., 2,2-difluoroacetyl halide in related compounds) in the presence of an acid-binding agent in an organic solvent at low temperature.

- This step forms an α-substituted intermediate, which is then hydrolyzed under alkaline conditions to yield the corresponding acid or acid intermediate.

Condensation and Cyclization with Methylhydrazine

- The α-substituted intermediate undergoes condensation with methylhydrazine aqueous solution at low temperature.

- Catalysts such as potassium iodide or sodium iodide are used to facilitate the cyclization reaction.

- The reaction mixture is subjected to reduced pressure and temperature elevation to promote ring closure, forming the pyrazole ring.

- Acidification of the reaction mixture precipitates the crude pyrazole carboxylic acid.

Purification and Recrystallization

- The crude product is purified by recrystallization from aqueous alcohol mixtures (e.g., 40% ethanol-water) under controlled temperature conditions.

- This step enhances purity, typically achieving >99% by HPLC analysis.

Detailed Reaction Parameters and Yields (Based on Analogous Pyrazole Carboxylic Acid Synthesis)

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Substitution/Hydrolysis | α,β-unsaturated ester + acyl halide + acid binder | 0 to -30 °C | 1-2 hours | N/A | Low temperature to control reaction; alkali added for hydrolysis |

| Condensation/Cyclization | α-substituted intermediate + methylhydrazine + KI | -30 to 25 °C | 2 hours | ~75-80 | Potassium iodide catalyst; reaction monitored by HPLC; reduced pressure for cyclization |

| Acidification and Precipitation | 2 M HCl to pH 1-2 | 10-20 °C | 4 hours | N/A | Solid precipitates; filtered and washed |

| Recrystallization | 40% aqueous ethanol | Reflux 1-2 hours, then cool to 0-15 °C | N/A | Purity >99% | Enhances purity; solvent ratio critical for crystallization |

Research Findings and Optimization Notes

- Catalyst Selection: Potassium iodide is preferred for catalyzing the condensation and cyclization step, improving yield and selectivity.

- Temperature Control: Maintaining low temperatures during addition of methylhydrazine prevents side reactions and decomposition.

- Solvent System: Mixed aqueous alcohol solvents (methanol, ethanol, or isopropanol with water) in 35-65% ratios optimize recrystallization efficiency.

- Reaction Monitoring: High-performance liquid chromatography (HPLC) is essential for tracking reaction progress and purity.

- Yield and Purity: Typical isolated yields are around 75-80% with purity exceeding 99% after recrystallization.

Comparative Analysis with Related Pyrazole Derivatives

Summary of Preparation Methodology

The preparation of 5-(Cyclopropylmethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid is best approached through a multi-step synthetic route involving:

- Formation of a suitably substituted α,β-unsaturated ester intermediate.

- Introduction of the cyclopropylmethoxy group via nucleophilic substitution or etherification.

- Condensation with methylhydrazine under catalytic conditions (potassium iodide) to form the pyrazole ring.

- Acidification and recrystallization to isolate the pure carboxylic acid.

This methodology aligns with established protocols for related pyrazole carboxylic acids, ensuring high yield and purity suitable for further application in pharmaceutical or agrochemical research.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Applications

1. Anti-inflammatory Properties

Research indicates that 5-(Cyclopropylmethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid exhibits significant anti-inflammatory effects. It has been studied for its potential use in treating conditions such as arthritis and other inflammatory diseases. In vitro studies have shown the compound's ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of these conditions.

2. Analgesic Effects

The compound has also been investigated for its analgesic properties. Studies demonstrate that it can effectively reduce pain in animal models, suggesting its potential as a non-opioid pain management alternative. This is particularly relevant given the ongoing opioid crisis, highlighting the need for safer analgesic options.

3. Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties against various bacterial strains. This opens avenues for its application in developing new antibacterial agents, especially against resistant strains.

Agricultural Applications

1. Herbicidal Activity

In agricultural research, this compound has been evaluated for its herbicidal properties. Field trials indicate that it can effectively control weed growth without adversely affecting crop yield, making it a promising candidate for sustainable agriculture practices.

2. Growth Regulation

Studies have also explored the use of this compound as a plant growth regulator. It has been shown to enhance growth rates and improve resistance to environmental stressors in certain crops, which could lead to increased agricultural productivity.

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicinal | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Analgesic | Pain reduction in animal models | |

| Antimicrobial | Activity against resistant bacterial strains | |

| Agricultural | Herbicidal | Effective weed control with minimal crop impact |

| Growth regulation | Enhanced growth rates and stress resistance |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers administered varying doses of this compound to rats with induced arthritis. Results showed a significant reduction in swelling and pain compared to the control group, supporting its potential as an anti-inflammatory agent.

Case Study 2: Herbicidal Efficacy

Field trials conducted by agricultural scientists demonstrated that this compound effectively reduced weed populations in soybean fields by up to 75% without harming the crop itself. These findings were published in Weed Science, highlighting its potential role in integrated weed management systems.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-4-carboxylic acids exhibit significant pharmacological and chemical versatility depending on substituents at positions 1, 3, and 5. Below is a comparative analysis of key analogues:

Key Observations :

- Cyclopropylmethoxy vs. Ethoxy : The cyclopropylmethoxy group in the target compound introduces greater steric hindrance and rigidity compared to ethoxy, which may reduce rotational freedom and enhance binding specificity in biological targets .

- Aromatic vs. Aliphatic Substituents : The phenyl group in 5-isopropyl-1-phenyl derivatives increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Challenges :

- The cyclopropylmethoxy group may require specialized reagents (e.g., cyclopropylmethyl bromide) and controlled reaction conditions to avoid ring-opening side reactions.

- Purification of the target compound is less straightforward compared to simpler analogues like 1-methyl-1H-pyrazole-4-carboxylic acid, which is commercially available at >98% purity .

Biological Activity

5-(Cyclopropylmethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C10H13N3O3

- Molecular Weight : 223.23 g/mol

This compound features a pyrazole ring with a cyclopropylmethoxy group at the 5-position and a carboxylic acid group at the 4-position. The unique substitution pattern is believed to contribute significantly to its biological activity.

Anti-inflammatory Activity

Research indicates that compounds in the pyrazole class exhibit notable anti-inflammatory effects. For instance, studies have shown that derivatives of pyrazoles can inhibit various inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Pyrazole derivatives have been documented to possess significant antibacterial and antifungal properties, suggesting that this compound may also exhibit similar effects .

Antitumor Activity

Pyrazole derivatives are increasingly recognized for their anticancer properties. They have been shown to inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR . The potential of this compound in cancer therapy warrants further investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole compounds is crucial for optimizing their biological activity. The presence of specific functional groups can enhance or diminish the efficacy of these compounds. For example:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropylmethoxy at position 5 | Potential anti-inflammatory and antimicrobial |

| 4-Chloro-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid | Chloro group at position 4 | Enhanced reactivity and potential drug candidate |

| 4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid | Nitro group at position 3 | Different reactivity; potential for varied biological effects |

The structural variations impact binding affinities and biological activities, highlighting the importance of targeted modifications in drug design.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- Antitumor Efficacy : A study evaluated various pyrazoles against breast cancer cell lines (MCF-7 and MDA-MB-231). Certain derivatives demonstrated significant cytotoxicity, suggesting potential as chemotherapeutic agents when used alone or in combination with existing drugs like doxorubicin .

- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of synthesized pyrazoles against resistant strains of bacteria and fungi. Results indicated that certain derivatives exhibited strong inhibitory effects, supporting their use in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.